molecular formula C21H23NO3S B230808 N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide

N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide

Cat. No. B230808
M. Wt: 369.5 g/mol
InChI Key: WLXUSQBSSGWABM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide, also known as BES, is a sulfonamide derivative that has been widely used in scientific research as a fluorescent dye and a pH indicator. BES has a unique structure that allows it to emit strong fluorescence in both acidic and basic environments, making it a valuable tool in various biochemical and physiological studies.

Mechanism of Action

N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide works by binding to protons and changing its fluorescence intensity as the pH changes. N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide has two pKa values, one at 6.8 and the other at 9.2, which allows it to emit fluorescence in both acidic and basic environments. The mechanism of action of N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide is based on the protonation and deprotonation of the sulfonamide group, which causes a shift in the electron density and alters the fluorescence properties of the molecule.
Biochemical and Physiological Effects:
N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide has been shown to have minimal effects on the biochemical and physiological properties of cells and tissues, making it a safe and reliable tool for monitoring pH changes. N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide has been used to study the pH changes in lysosomes, mitochondria, and endoplasmic reticulum, as well as the pH changes in cancer cells and tumor microenvironments.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide in lab experiments include its high sensitivity, selectivity, and stability. N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide has a high signal-to-noise ratio, which allows for accurate and reliable measurements of pH changes. N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide is also stable under a wide range of experimental conditions, making it a versatile tool for various biochemical and physiological studies. The limitations of using N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide in scientific research. One direction is the development of N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide-based sensors for real-time monitoring of pH changes in vivo. Another direction is the use of N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide as a tool for studying the pH changes in cancer cells and tumor microenvironments, which could lead to the development of new cancer therapies. Additionally, the use of N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide in combination with other fluorescent probes could provide a more comprehensive understanding of the biochemical and physiological properties of cells and tissues.

Synthesis Methods

The synthesis of N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide involves several steps, including the reaction of naphthalene-1-sulfonyl chloride with benzylamine to form N-benzyl-naphthalene-1-sulfonamide, which is then reacted with sodium ethoxide and ethyl iodide to obtain N-benzyl-4-ethoxy-naphthalene-1-sulfonamide. Finally, the product is treated with ethylamine to yield N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide.

Scientific Research Applications

N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide has been widely used in scientific research as a fluorescent probe for monitoring pH changes in various biological systems, such as cells, tissues, and organs. N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide has been used to study the pH changes in lysosomes, mitochondria, and endoplasmic reticulum, as well as the pH changes in cancer cells and tumor microenvironments.

properties

Molecular Formula

C21H23NO3S

Molecular Weight

369.5 g/mol

IUPAC Name

N-benzyl-4-ethoxy-N-ethylnaphthalene-1-sulfonamide

InChI

InChI=1S/C21H23NO3S/c1-3-22(16-17-10-6-5-7-11-17)26(23,24)21-15-14-20(25-4-2)18-12-8-9-13-19(18)21/h5-15H,3-4,16H2,1-2H3

InChI Key

WLXUSQBSSGWABM-UHFFFAOYSA-N

SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OCC

Origin of Product

United States

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